(R)-4-Isopropyloxazolidine-2-thione

Vue d'ensemble

Description

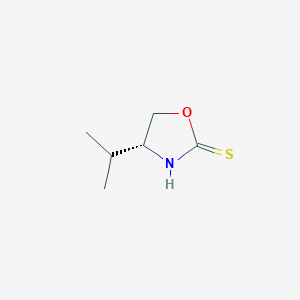

®-4-Isopropyloxazolidine-2-thione is a chiral heterocyclic compound featuring an oxazolidine ring with an isopropyl group at the 4-position and a thione group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyloxazolidine-2-thione typically involves the cyclization of appropriate amino alcohols with carbon disulfide or thiophosgene. One common method includes the reaction of ®-2-amino-1-propanol with carbon disulfide under basic conditions to form the desired oxazolidine-2-thione ring.

Industrial Production Methods: Industrial production of ®-4-Isopropyloxazolidine-2-thione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: ®-4-Isopropyloxazolidine-2-thione can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction of the thione group can yield the corresponding oxazolidine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Oxazolidine.

Substitution: Various substituted oxazolidine-2-thiones depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: ®-4-Isopropyloxazolidine-2-thione is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways due to its thione group.

Medicine: There is ongoing research into the potential medicinal applications of ®-4-Isopropyloxazolidine-2-thione, particularly in the development of new pharmaceuticals with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism by which ®-4-Isopropyloxazolidine-2-thione exerts its effects is largely dependent on its interaction with specific molecular targets. The thione group can interact with metal ions or enzyme active sites, potentially inhibiting their function. This interaction can disrupt biological pathways or catalytic processes, leading to the desired effect.

Comparaison Avec Des Composés Similaires

(S)-4-Isopropyloxazolidine-2-thione: The enantiomer of the compound, differing in the spatial arrangement of the isopropyl group.

4-Methylthiazolidine-2-thione: A structurally similar compound with a thiazolidine ring instead of an oxazolidine ring.

4-Isopropylthiazolidine-2-thione: Similar to ®-4-Isopropyloxazolidine-2-thione but with a thiazolidine ring.

Uniqueness: ®-4-Isopropyloxazolidine-2-thione is unique due to its specific chiral configuration and the presence of both an oxazolidine ring and a thione group. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential bioactive compound.

Activité Biologique

(R)-4-Isopropyloxazolidine-2-thione is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and applications in drug development.

- IUPAC Name: this compound

- CAS Number: 1217463-35-8

- Molecular Formula: C6H11NOS

This compound functions primarily through its interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The thione group is hypothesized to play a crucial role in its biological activity, potentially acting as a nucleophile in biochemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent. The compound's efficacy against resistant strains is particularly noteworthy, suggesting potential applications in treating infections where conventional antibiotics fail.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication mechanisms. For instance, it has been evaluated in the context of viral diseases such as Hepatitis C, where it demonstrated promising results in vitro.

Cytotoxicity and Cancer Research

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent. Further studies are needed to elucidate the specific pathways involved in its anticancer effects.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with MIC values indicating potency against resistant strains. |

| Study 2 | Antiviral Properties | Showed inhibition of Hepatitis C virus replication in cell culture with IC50 values in the low micromolar range. |

| Study 3 | Cytotoxicity | Induced apoptosis in breast cancer cell lines with IC50 values suggesting effective concentration ranges for therapeutic applications. |

Propriétés

IUPAC Name |

(4R)-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRDXQWBLPPFPN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583374 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217463-35-8 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.